2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)-
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Overview
Description
2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)- is an organic compound with the molecular formula C8H13NS2 This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)- typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with tert-butylamine to yield the desired compound. The reaction conditions usually involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxamide
- Thiophene-2-thiol
- 2-Thiophenecarboxaldehyde
Uniqueness
Compared to similar compounds, 2-Thiophenecarbothioamide, N-(1,1-dimethylethyl)- is unique due to its specific structural features, such as the presence of the tert-butyl group. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
112523-44-1 |
---|---|
Molecular Formula |
C9H13NS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
N-tert-butylthiophene-2-carbothioamide |
InChI |
InChI=1S/C9H13NS2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) |
InChI Key |
GWQXXJRDSPKGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)C1=CC=CS1 |
Origin of Product |
United States |
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